2-Methyl-4-(N,N-dimethylcarboxamido)furane is an organic compound with the molecular formula C9H13N2O3. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing oxygen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions and is available from specialty chemical suppliers. Its unique structure allows for exploration in different chemical contexts, particularly in the development of pharmaceuticals.
2-Methyl-4-(N,N-dimethylcarboxamido)furane is classified as a furan derivative and specifically as a carboxamide. Its classification is based on the presence of both the furan ring and the dimethylcarboxamide functional group.
The synthesis of 2-Methyl-4-(N,N-dimethylcarboxamido)furane can be achieved through several methods, including:
The molecular structure of 2-Methyl-4-(N,N-dimethylcarboxamido)furane features:
This compound can participate in various chemical reactions, including:
The reactivity of the dimethylcarboxamide group allows it to engage in diverse chemical transformations, making it a valuable intermediate in organic synthesis.
The mechanism of action for 2-Methyl-4-(N,N-dimethylcarboxamido)furane primarily involves its interaction with biological targets, potentially influencing metabolic pathways or acting as a precursor for bioactive compounds.
Research into its biological activity is limited but suggests potential roles in medicinal chemistry, particularly in drug design where furan derivatives are known for their pharmacological properties.
2-Methyl-4-(N,N-dimethylcarboxamido)furane has potential applications in:
Furan rings represent a privileged scaffold in drug design due to their versatile bioactivity profiles and synthetic tractability. As planar, electron-rich 5-membered heterocycles containing oxygen, they facilitate π-stacking interactions with biological targets and serve as bioisosteric replacements for phenyl or thiophene rings. The search results highlight furan's significance in cardiovascular agents, where 5-aryl-furan-2-carboxamides demonstrate potent urotensin-II receptor antagonism for heart failure treatment [1]. In oncology, furan-carboxamide hybrids incorporating 1,3,4-thiadiazole moieties exhibit promising VEGFR-2 inhibition, suppressing angiogenesis in cancer models [1]. The intrinsic physicochemical properties of furans—including moderate lipophilicity (LogP 1.5–3.5), hydrogen-bond acceptance capability, and metabolic stability—underpin their broad therapeutic utility. Structural modifications at C-2, C-3, or C-5 further fine-tune target selectivity, as evidenced by antimicrobial 2,4-dimethylfuran-3-carboxamides bearing ortho-substituted aryl groups [4].
Table 1: Bioactive Furan Carboxamides in Pharmacological Research
Compound | Biological Activity | Key Structural Features |
---|---|---|
5-Aryl-furan-2-carboxamide | Urotensin-II antagonism (Cardiovascular) | C-5 Aryl substitution |
Furan-thiadiazole hybrids | VEGFR-2 inhibition (Anticancer) | Hybrid scaffold conjugation |
2,4-Dimethyl-N-(o-tolyl)furan-3-carboxamide | Antimicrobial | Ortho-methyl phenyl, C3-carboxamide |
N-(2,4-Dichlorophenyl)furan-2-carboxamide | Anti-inflammatory | Dichlorophenyl amide substitution |
Carboxamide functionalities (–C(=O)NR₂) serve as critical pharmacophores due to their dual hydrogen-bonding capacity (donor/acceptor), conformational rigidity, and metabolic resilience. In the context of furan derivatives, carboxamides enhance binding affinity through targeted interactions with enzymatic subsites. For example, in N-(2,2-diphenylethyl)furan-2-carboxamide, the amide linkage enables a stable interaction with neurological targets via N–H···O=C hydrogen bonds [1]. The N,N-dimethyl subgroup specifically reduces amide proton acidity, thereby increasing lipophilicity and membrane permeability—properties essential for CNS penetration. Additionally, dimethylcarboxamides resist enzymatic hydrolysis more effectively than primary amides, extending plasma half-life. This is exemplified by 2-aryl benzoxazole-6-carboxamides with N,N-diethyl groups, which showed enhanced cholinesterase inhibition (IC₅₀: 25–38 nM) compared to unsubstituted analogs [7]. The carboxamide’s role as a bioisostere is highlighted in 1,2,4-oxadiazoles, where it replaces esters to improve metabolic stability while maintaining target engagement [2].
2-Methyl-4-(N,N-dimethylcarboxamido)furane (C₈H₁₁NO₂; MW: 153.18 g/mol) integrates two pharmacophoric elements: a C-2 methylated furan core and a C-4 dimethylcarboxamide. This structure diverges from conventional furan-2-carboxamides by positioning the amide at C-4—a less explored vector offering steric and electronic novelty. The C-2 methyl group enhances ring electron density, potentially boosting interactions with hydrophobic enzyme pockets, as observed in 2,4-dimethylfuran-3-carboxamides with ortho-tolyl groups [4]. Meanwhile, the N,N-dimethylcarboxamide at C-4 is anticipated to confer metabolic resistance akin to N-(2,4-dichlorophenyl)furan-2-carboxamide, which inhibits cyclooxygenase via hydrophobic amide stabilization [6]. Computational predictions suggest a LogP of ~2.1 and moderate aqueous solubility (0.8–1.2 mg/mL), positioning it within optimal drug-like space. Current research focuses on its potential as a:
Table 2: Predicted Physicochemical and Spectroscopic Properties of 2-Methyl-4-(N,N-dimethylcarboxamido)furane
Property | Value/Prediction | Analytical Method |
---|---|---|
Molecular Weight | 153.18 g/mol | HRMS |
LogP | 2.1 (Predicted) | Chromatographic retention |
¹H NMR (DMSO-d₆) | δ 2.28 (s, 3H, CH₃), δ 3.05 (s, 6H, N(CH₃)₂), δ 6.40 (d, 1H, H-3), δ 7.25 (d, 1H, H-5) | 400 MHz NMR |
IR (vmax) | 1650–1670 cm⁻¹ (C=O str.), 3100–3150 cm⁻¹ (furan C–H) | FT-IR |
Therapeutic Priority | Antimicrobial, Anticancer, CNS Agents | SAR analysis |
Ongoing studies explore hybrid derivatives tethering this core to coumarin or benzoxazole units to amplify multi-target engagement [5] [7]. For instance, C-3 coumarin conjugates could enhance anti-S. aureus activity (MIC: 8–32 µg/mL) [5], while benzoxazole hybrids might improve cholinesterase inhibition (IC₅₀: <50 nM) [7]. The compound’s synthetic accessibility—via Schotten-Baumann acylation of 2-methylfuran-4-carboxylic acid with dimethylamine—further supports its drug development feasibility [1].
Table 3: Key Research Priorities for 2-Methyl-4-(N,N-dimethylcarboxamido)furane
Research Domain | Current Focus | Target Optimization |
---|---|---|
Synthetic Chemistry | Regioselective C-4 functionalization | Microwave-assisted coupling |
Computational Modeling | Binding affinity to VEGFR-2/COX | DFT studies, Molecular docking |
Biological Screening | Antibacterial, Anticancer, Cholinesterase assays | In vivo neuroprotection |
Hybridization Strategies | Coumarin-/Benzoxazole-furan conjugates | Fragment-based design |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3